molecular formula C10H7NO3 B081110 3-Phenylisoxazole-5-carboxylic acid CAS No. 14442-12-7

3-Phenylisoxazole-5-carboxylic acid

Cat. No. B081110
Key on ui cas rn: 14442-12-7
M. Wt: 189.17 g/mol
InChI Key: YGTFDJRCCBKLDM-UHFFFAOYSA-N
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Patent
US05498619

Procedure details

Added to 500 g (4.2 mol) of thionyl chloride were 110 g (0.58 mol) of 3-phenylisoxazole-5-carboxylic acid prepared above in the procedure (2), followed by the further addition of 2 ml of dimethylformamide. The resulting mixture was heated under reflux for 3 hours. After completion of the reaction, thionyl chloride was distilled off under reduced pressure, followed by the addition of 500 ml of benzene. When the mixture thus obtained was distilled under reduced pressure, the title compound, i.e., 3-phenylisoxazole-5-carboxylic acid chloride was obtained as a solid. It was provided for the next step without purification.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]1([C:11]2[CH:15]=[C:14]([C:16]([OH:18])=O)[O:13][N:12]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CN(C)C=O>[C:5]1([C:11]2[CH:15]=[C:14]([C:16]([Cl:3])=[O:18])[O:13][N:12]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=C1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above in the procedure (2)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
followed by the addition of 500 ml of benzene
CUSTOM
Type
CUSTOM
Details
When the mixture thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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